molecular formula C8H9FN2O2 B1446509 2-Fluoro-3-methoxybenzohydrazide CAS No. 1517213-24-9

2-Fluoro-3-methoxybenzohydrazide

Cat. No.: B1446509
CAS No.: 1517213-24-9
M. Wt: 184.17 g/mol
InChI Key: DVEBLLCQBWYDFY-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzohydrazide is an organic compound with the molecular formula C8H9FN2O2. It features a benzene ring substituted with a fluorine atom at the 2-position and a methoxy group at the 3-position, with a hydrazide moiety attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxybenzohydrazide typically involves the following steps:

    Nitration: Starting from o-methylphenol, a nitration reaction selectively generates 2-methyl-6-nitrophenol.

    Hydroxyl Chlorination: The intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.

    Fluorination: Fluorination of 2-chloro-3-nitrotoluene yields 2-fluoro-3-nitrotoluene.

    Oxidation: The methyl group is oxidized to form 2-fluoro-3-nitrobenzoic acid.

    Hydrazide Formation: Finally, the nitro group is reduced, and the resulting amine is converted to the hydrazide.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The fluorine and methoxy groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium and other transition metals are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modifying their activity. The fluorine and methoxy groups may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

    2-Fluoro-3-methoxybenzoic acid: Similar structure but lacks the hydrazide group.

    3-Fluoro-4-methoxybenzohydrazide: Similar but with different substitution positions.

    2-Fluoro-4-methoxybenzohydrazide: Another positional isomer with different properties.

Uniqueness: 2-Fluoro-3-methoxybenzohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both fluorine and methoxy groups, along with the hydrazide moiety, provides a distinct set of chemical and physical properties that can be leveraged in various applications .

Properties

IUPAC Name

2-fluoro-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-6-4-2-3-5(7(6)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEBLLCQBWYDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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